

# A Comparative Guide to Experimental and Theoretical Spectroscopic Data of Ethanimine

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## Compound of Interest

Compound Name: *Ethanimine*

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This guide provides a detailed comparison of experimental and theoretical spectroscopic data for **ethanimine** ( $\text{CH}_3\text{CHNH}$ ), a molecule of interest in prebiotic chemistry and astrophysics.

**Ethanimine** exists as two geometric isomers, **E-ethanimine** and **Z-ethanimine**. Understanding their distinct spectroscopic signatures is crucial for their detection and characterization in various environments. This document summarizes key rotational and vibrational spectroscopic data, outlines the methodologies used to obtain this data, and presents a logical workflow for such comparative studies.

## Data Presentation

The following tables summarize the available quantitative data for the rotational constants and fundamental vibrational frequencies of both E- and Z-**ethanimine**, comparing experimentally measured values with those obtained from theoretical calculations.

## Rotational Spectroscopy

Rotational spectroscopy provides highly accurate information about the molecular geometry through the determination of rotational constants (A, B, and C). The comparison below highlights the excellent agreement between high-level theoretical calculations and experimental measurements.

Table 1: Comparison of Experimental and Theoretical Rotational Constants for E- and Z-Ethanimine (MHz)

Isomer	Parameter	Experimental Value[1]	Theoretical Value[1]	Relative Difference (%)
E-Ethanimine	A	29023.833(18)	29053.1	0.10
	B	9658.9789(48)	9630.0	-0.30
	C	7578.4812(40)	7558.1	-0.27
Z-Ethanimine	A	38944.214(35)	38977.3	0.08
	B	8848.3323(61)	8826.9	-0.24
	C	7490.5061(52)	7474.1	-0.22

## Vibrational Spectroscopy

Vibrational (infrared) spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonding arrangements. Anharmonic theoretical calculations are necessary to accurately reproduce experimental vibrational frequencies.

Table 2: Comparison of Selected Experimental and Theoretical Anharmonic Vibrational Frequencies for E- and Z-Ethanimine (cm<sup>-1</sup>)

Isomer	Mode	Assignment	Experimental Value[2]	Theoretical Value[1]
E-Ethanimine	$\nu_1$	N-H stretch	3325	3334
	$\nu_2$	C-H stretch (imine)	2990	3021
	$\nu_3$	CH <sub>3</sub> asymmetric stretch	2970	2984
	$\nu_4$	CH <sub>3</sub> symmetric stretch	2930	2939
	$\nu_5$	C=N stretch	1658	1660
Z-Ethanimine	$\nu_1$	N-H stretch	3315	3325
	$\nu_2$	C-H stretch (imine)	3000	3031
	$\nu_3$	CH <sub>3</sub> asymmetric stretch	2970	2985
	$\nu_4$	CH <sub>3</sub> symmetric stretch	2935	2940
	$\nu_5$	C=N stretch	1655	1657

Note: A comprehensive list of all vibrational modes can be found in the cited literature.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest literature review, experimental <sup>1</sup>H and <sup>13</sup>C NMR spectroscopic data for isolated **ethanimine** are not readily available. This is likely due to the molecule's reactivity and instability under typical solution-phase NMR conditions. However, theoretical predictions of NMR chemical shifts can be performed and would be crucial for identifying **ethanimine** in reaction mixtures or for future experimental work.

## Experimental and Theoretical Protocols

## Experimental Methodologies

**Rotational Spectroscopy:** The experimental rotational spectra of **ethanimine** and its isomers were recorded using a millimeter/submillimeter-wave frequency-modulation spectrometer.<sup>[1]</sup> This technique involves passing a frequency-modulated microwave radiation through a sample of the gas-phase molecule. The absorption of this radiation at specific frequencies, corresponding to transitions between rotational energy levels, is detected. The high resolution of this method allows for the precise determination of rotational constants and other spectroscopic parameters.<sup>[1]</sup>

**Vibrational Spectroscopy:** Experimental gas-phase infrared spectra of **ethanimine** have been obtained using Fourier-transform infrared (FTIR) spectroscopy.<sup>[2]</sup> In this method, broadband infrared radiation is passed through a sample, and the resulting interferogram is mathematically transformed to produce a spectrum of absorbance or transmittance versus frequency.

**Nuclear Magnetic Resonance (NMR) Spectroscopy:** A general protocol for obtaining <sup>1</sup>H and <sup>13</sup>C NMR spectra involves dissolving a stable sample in a deuterated solvent and placing it in a strong magnetic field. The sample is then irradiated with radiofrequency pulses, and the response of the atomic nuclei is detected. For a reactive species like **ethanimine**, in-situ generation within the NMR tube at low temperatures might be a viable approach. The use of advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be essential for unambiguous assignment of the proton and carbon signals.

## Theoretical Methodologies

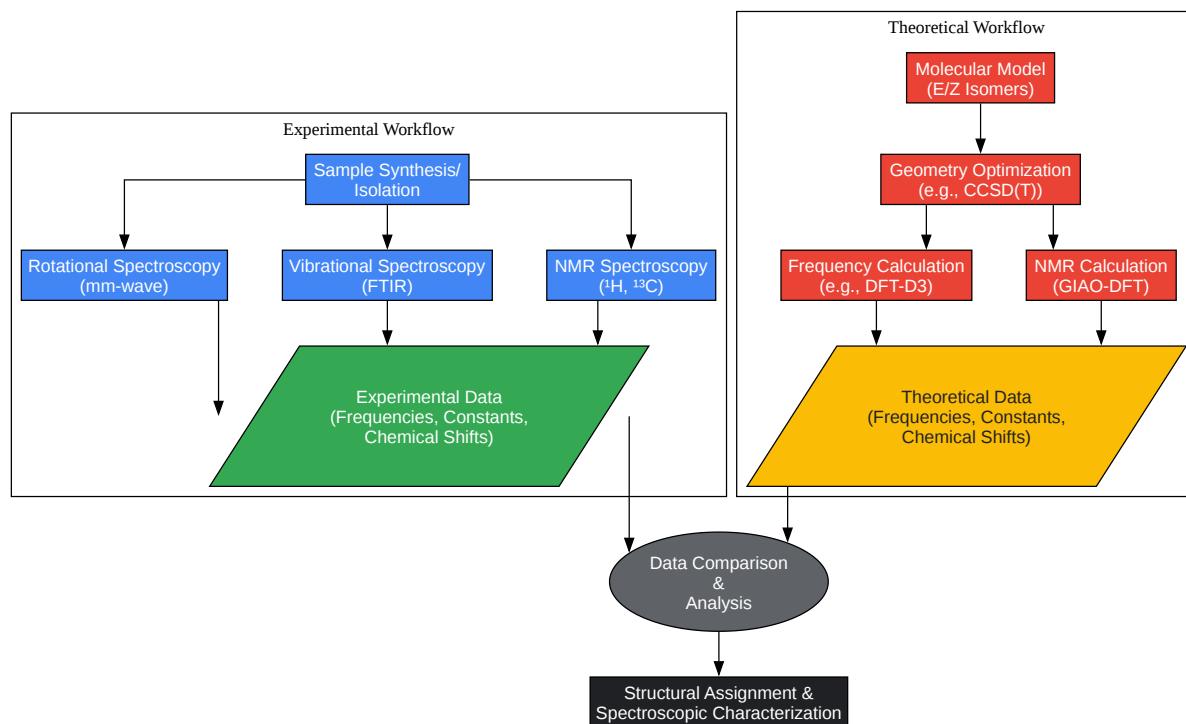
**Computational Approach for Rotational and Vibrational Spectroscopy:** The theoretical spectroscopic parameters presented in this guide were obtained through high-level quantum chemical calculations.<sup>[1]</sup> The equilibrium structures of the E and Z isomers were optimized using a composite scheme based on coupled-cluster techniques, which accounts for extrapolation to the complete basis-set limit and core-valence correlation corrections.<sup>[1]</sup> Anharmonic vibrational frequencies were calculated using density functional theory (DFT), specifically with the B2PLYP-D3(BJ) functional and the maug-cc-pVTZ-dH basis set, which provides a good balance between accuracy and computational cost for vibrational analysis.<sup>[1]</sup>

**Computational Approach for NMR Spectroscopy:** Theoretical NMR chemical shifts are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework.

[3] This involves first optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set). Subsequently, the magnetic shielding tensors are calculated for each nucleus. The chemical shifts are then determined by referencing these shielding values to the calculated shielding of a standard compound, such as tetramethylsilane (TMS). Solvent effects can be incorporated using continuum solvation models like the Polarizable Continuum Model (PCM).

## Workflow Visualization

The following diagram illustrates the general workflow for a comparative study of experimental and theoretical spectroscopic data.

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Caption: Workflow for comparing experimental and theoretical spectroscopic data.

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